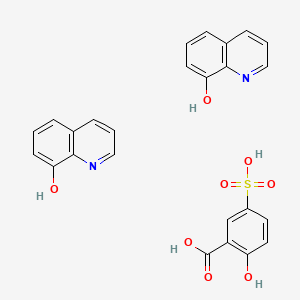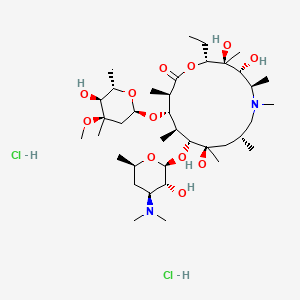
Azithromycin dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Azithromycin dihydrochloride is a macrolide antibiotic that belongs to the azalide subclass. It is a semi-synthetic derivative of erythromycin and is known for its broad-spectrum antibacterial activity. This compound is commonly used to treat various bacterial infections, including respiratory infections, skin infections, and sexually transmitted diseases .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Azithromycin dihydrochloride is synthesized from erythromycin through a series of chemical reactions. The process involves the modification of the erythromycin molecule to introduce a methyl-substituted nitrogen atom into the lactone ring, forming the azalide structure . The key steps in the synthesis include:
Oxidation: Erythromycin is oxidized to form an oxime derivative.
Reduction: The oxime derivative is reduced to form an amine.
Cyclization: The amine undergoes cyclization to form the azalide ring structure.
Hydrochloride Formation: The final product, azithromycin, is reacted with hydrochloric acid to form this compound.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Solvent Selection: Suitable solvents such as methylene dichloride and ethanol are used to dissolve the reactants.
Temperature Control: Reactions are carried out at controlled temperatures to ensure optimal reaction rates.
Purification: The final product is purified through crystallization and filtration to remove impurities.
Analyse Des Réactions Chimiques
Types of Reactions
Azithromycin dihydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form oxime derivatives.
Reduction: Reduction reactions can convert oxime derivatives back to amines.
Substitution: This compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as hydrogen peroxide and potassium permanganate.
Reducing Agents: Such as sodium borohydride and lithium aluminum hydride.
Substituting Agents: Such as halogens and alkylating agents.
Major Products
The major products formed from these reactions include various derivatives of azithromycin, such as oxime derivatives and amine derivatives .
Applications De Recherche Scientifique
Azithromycin dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying macrolide antibiotics and their chemical properties.
Biology: Used in research on bacterial resistance mechanisms and the development of new antibiotics.
Medicine: Extensively studied for its therapeutic effects in treating bacterial infections, including respiratory infections, skin infections, and sexually transmitted diseases.
Industry: Used in the development of pharmaceutical formulations and drug delivery systems
Mécanisme D'action
Azithromycin dihydrochloride exerts its effects by binding to the 23S rRNA of the bacterial 50S ribosomal subunit. This binding inhibits the transpeptidation and translocation steps of protein synthesis, thereby preventing bacterial growth. The compound also inhibits the assembly of the 50S ribosomal subunit, further disrupting protein synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Erythromycin: The parent compound from which azithromycin is derived. It has a similar structure but lacks the methyl-substituted nitrogen atom in the lactone ring.
Clarithromycin: Another macrolide antibiotic with a similar structure and spectrum of activity.
Roxithromycin: A semi-synthetic derivative of erythromycin with improved pharmacokinetic properties
Uniqueness
Azithromycin dihydrochloride is unique due to its enhanced pharmacokinetic properties, including a longer half-life and better tissue penetration compared to erythromycin and other macrolides. This allows for less frequent dosing and improved patient compliance .
Propriétés
Numéro CAS |
90581-31-0 |
|---|---|
Formule moléculaire |
C38H74Cl2N2O12 |
Poids moléculaire |
821.9 g/mol |
Nom IUPAC |
(2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one;dihydrochloride |
InChI |
InChI=1S/C38H72N2O12.2ClH/c1-15-27-38(10,46)31(42)24(6)40(13)19-20(2)17-36(8,45)33(52-35-29(41)26(39(11)12)16-21(3)48-35)22(4)30(23(5)34(44)50-27)51-28-18-37(9,47-14)32(43)25(7)49-28;;/h20-33,35,41-43,45-46H,15-19H2,1-14H3;2*1H/t20-,21-,22+,23-,24-,25+,26+,27-,28+,29-,30+,31-,32+,33-,35+,36-,37-,38-;;/m1../s1 |
Clé InChI |
WUTMHODASJRZBL-KUJJYQHYSA-N |
SMILES isomérique |
CC[C@@H]1[C@@]([C@@H]([C@H](N(C[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)C)O)(C)O.Cl.Cl |
SMILES canonique |
CCC1C(C(C(N(CC(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)C)O)(C)O.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


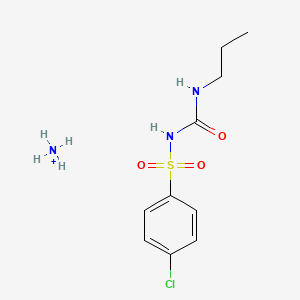


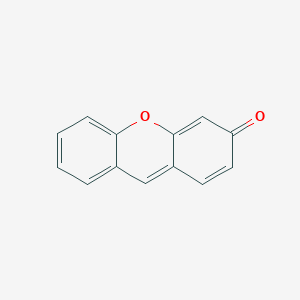
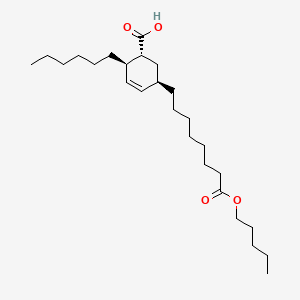
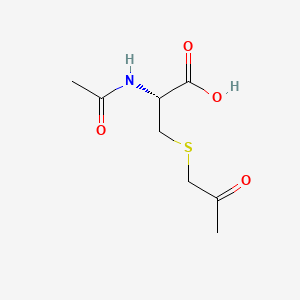
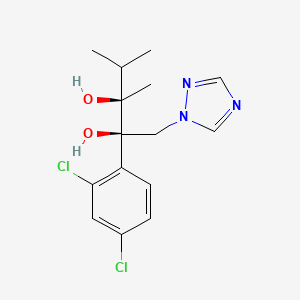
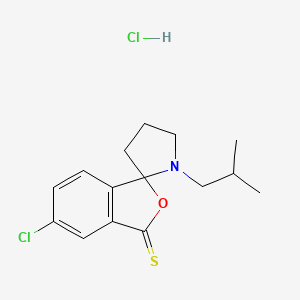

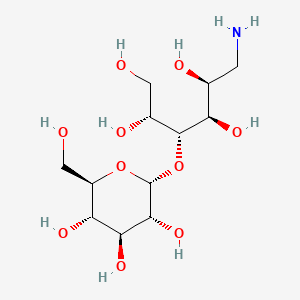

![Diethyl 2-[(3-cyclohexyl-3-hydroxypropyl)amino]nonanedioate](/img/structure/B12688587.png)
